4-(4-fluoroanilino)-1-(4-fluorophenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one
Description
4-(4-fluoroanilino)-1-(4-fluorophenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one is a synthetic organic compound that belongs to the class of pyrrolones
Properties
IUPAC Name |
4-(4-fluoroanilino)-1-(4-fluorophenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O3/c23-14-5-9-16(10-6-14)25-19-13-21(18-3-1-2-4-20(18)27(29)30)26(22(19)28)17-11-7-15(24)8-12-17/h1-13,21,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUIFPMEACLQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)F)NC4=CC=C(C=C4)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoroanilino)-1-(4-fluorophenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluoroanilino and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Nitration: The nitro group can be introduced via nitration reactions using reagents like nitric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolone core or the aniline moiety.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrolone core.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Substituted derivatives where the fluorine atoms are replaced by other groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one
- 4-(4-bromoanilino)-1-(4-bromophenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one
Uniqueness
The presence of fluorine atoms in 4-(4-fluoroanilino)-1-(4-fluorophenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one may confer unique properties such as increased metabolic stability and altered electronic characteristics compared to its chloro or bromo analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
